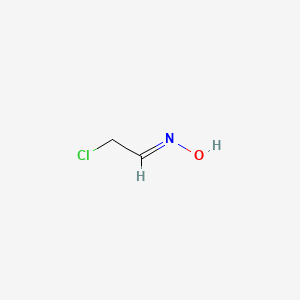
(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate is a thiazole derivative Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Thiazole derivatives are known for their pharmacological properties, including anti-inflammatory, antiviral, and antidiabetic activities.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism would depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-4-carboxylic acid: A simpler thiazole derivative with similar reactivity.
2-Amino-4-methylthiazole: Another thiazole derivative with an amino group at the 2-position.
Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate: The racemic mixture of the compound .
Uniqueness
(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate is unique due to its specific stereochemistry. The (S)-enantiomer may exhibit different biological activities compared to the racemic mixture or the ®-enantiomer. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Propiedades
IUPAC Name |
ethyl 2-(1-amino-2-methylpropyl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-4-14-10(13)7-5-15-9(12-7)8(11)6(2)3/h5-6,8H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFFCNPPDJRMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)






![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)



![(2E)-2-[(E)-3-[(6Z)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B12106375.png)


